molecular formula C12H20N4O B2709648 rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans CAS No. 2059917-73-4

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans

Cat. No. B2709648
CAS RN: 2059917-73-4
M. Wt: 236.319
InChI Key: XGLBNUGUBPMKPB-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been explored for efficient synthesis methods. For instance, Fitzi and Seebach (1988) described the resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives, emphasizing the generation of chiral glycine enolates (Fitzi & Seebach, 1988). Similarly, Olofsson et al. (2006) discussed a divergent synthesis of various 3,5-dioxygenated piperidines with pharmacological properties, demonstrating the versatility of the compound in generating structurally diverse piperidines (Olofsson et al., 2006).

Pharmacological Characterization

  • Tacke et al. (2001) synthesized and characterized achiral and chiral enantiopure C/Si/Ge-analogous derivatives of the muscarinic antagonist cycrimine, exploring C/Si/Ge bioisosterism and their affinities at recombinant human muscarinic receptors, providing insights into the stereoselective interaction and receptor subtype selectivity (Tacke et al., 2001).

Biological Applications

  • The potential of derivatives for imaging cerebral α7 nicotinic acetylcholine receptors (α7-nAChR) in mice was evaluated by Gao et al. (2012), highlighting the compound's utility in positron emission tomography (PET) tracer development for neurological studies (Gao et al., 2012).
  • Kuhl et al. (2005) discovered novel N-3-alkylated 6-anilinouracils as potent and selective inhibitors of bacterial DNA polymerase IIIC, indicating the compound's potential in developing new antimicrobial agents against gram-positive bacteria (Kuhl et al., 2005).

Chemical and Structural Analysis

  • Mundwiler et al. (2004) presented a [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, incorporating the compound in the development of new radiopharmaceuticals, showcasing its relevance in medical imaging and diagnostics (Mundwiler et al., 2004).

properties

IUPAC Name

(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methylimidazol-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-10(17)5-4-9(8-13)11(16)12-14-6-7-15(12)2/h6-7,9,11H,3-5,8,13H2,1-2H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLBNUGUBPMKPB-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)CN)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)CN)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans

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